molecular formula C49H71N13O10 B1139629 2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid CAS No. 51833-76-2

2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

Cat. No. B1139629
CAS RN: 51833-76-2
M. Wt: 1002.18
InChI Key:
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Description

Potent endogenous vasoconstrictor peptide;  derivative of angiotensin (Ang) II. Elicits pressor and renal vasoconstrictor effects in rodents via the AT1 receptor;  inhibited by Candesartan but not by AT2 receptor ligands in vivo. Displays a similar affinity for AT1 and AT2 receptors as angiotensin II in vitro (Ki values are 1.6 and 2.3 nM at AT1 and AT2 receptors);  also increases inositol phosphate accumulation with a similar potency to Ang II (EC50 = 6.7 nM).

Scientific Research Applications

Cardiovascular Pathophysiology

Angiotensin A plays a crucial role in cardiovascular regulations . It is part of the renin-angiotensin system (RAS), which is a challenging target for most cardioprotective strategies . Angiotensin A is positioned at the crossroad in this system since it either elicits direct vasoconstrictive and pro-proliferative actions or it is further metabolized to alamandine, triggering opposing effects . This pathway modulates peripheral and central blood pressure regulation and cardiovascular remodeling .

Hypertension

The discovery of Angiotensin A has shed new light on the causes of hypertension and on the role of the kidney in the control of circulation . It is generally accepted that the effects of angiotensin-converting enzyme (ACE) inhibitors, angiotensin type 1 receptor (AT1) blockers, direct renin inhibitors, and aldosterone receptor antagonists provide protection beyond blood pressure (BP) reduction in addition to their hemodynamic effects .

Blood Pressure Regulation

Experiments on AT1 receptor knockout and wild type mice showed that administration of Ang A to mice expressing no AT1 receptors was not associated with any significant increase in BP . This suggests that Angiotensin A plays a role in blood pressure regulation.

Renin-Angiotensin-Aldosterone System (RAAS)

The renin–angiotensin–aldosterone system (RAAS) is a complex network designed to ensure the perfusion of vital organs . It connects multiple organ systems and has evolved to regulate blood pressure by volume expansion, sodium and water retention, arteriolar constriction as well as thirst stimulation . Angiotensin A is a key component of this system.

Brain Function

All major angiotensin receptors (AT1, AT2, and Mas) are expressed in the brain . An important question is what angiotensin these receptors actually see: blood derived or locally synthesized Ang II, Ang III, and Ang-(1–7)? And in case of local synthesis, does a so-called brain RAS, acting independently of the circulating RAS, truly exist?

Pregnancy and Sex-Related Aspects

The complexity of the renin–angiotensin system (RAS) has increased considerably in the past 2 decades . This includes the discovery of multiple novel angiotensin metabolites and receptors, all having effects of their own and often opposing those of the Ang II–AT receptor path- 1 way . This has wide-ranging effects, depending on what angiotensin metabolites/receptors are up- or downregulated and often occurring in a disease- and tissue-specific manner . This includes effects during pregnancy and sex-related aspects .

properties

IUPAC Name

2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H71N13O10/c1-6-28(4)40(46(69)58-36(24-32-25-53-26-55-32)47(70)62-21-11-15-38(62)44(67)59-37(48(71)72)23-30-12-8-7-9-13-30)61-43(66)35(22-31-16-18-33(63)19-17-31)57-45(68)39(27(2)3)60-42(65)34(56-41(64)29(5)50)14-10-20-54-49(51)52/h7-9,12-13,16-19,25-29,34-40,63H,6,10-11,14-15,20-24,50H2,1-5H3,(H,53,55)(H,56,64)(H,57,68)(H,58,69)(H,59,67)(H,60,65)(H,61,66)(H,71,72)(H4,51,52,54)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCOFDZSJYMQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H71N13O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856121
Record name Alanyl-N~5~-(diaminomethylidene)ornithylvalyltyrosylisoleucylhistidylprolylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1002.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

CAS RN

51833-76-2
Record name Alanyl-N~5~-(diaminomethylidene)ornithylvalyltyrosylisoleucylhistidylprolylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Reactant of Route 2
2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Reactant of Route 3
Reactant of Route 3
2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Reactant of Route 4
Reactant of Route 4
2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Reactant of Route 5
Reactant of Route 5
2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Reactant of Route 6
Reactant of Route 6
2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

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